molecular formula C14H20N2 B14352533 N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine CAS No. 92990-89-1

N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine

Cat. No.: B14352533
CAS No.: 92990-89-1
M. Wt: 216.32 g/mol
InChI Key: CTBLDBKZIXKKNZ-UHFFFAOYSA-N
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Description

N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine typically involves cyclization reactions. One common method includes using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole in a 40-50% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Undergoes electrophilic substitution reactions due to the electron-rich indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using bromine (Br₂) in acetic acid.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine involves its interaction with molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. For instance, it may bind to enzyme active sites, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.

Uniqueness: N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

92990-89-1

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N,N,1,3,3-pentamethyl-2-methylideneindol-5-amine

InChI

InChI=1S/C14H20N2/c1-10-14(2,3)12-9-11(15(4)5)7-8-13(12)16(10)6/h7-9H,1H2,2-6H3

InChI Key

CTBLDBKZIXKKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)N(C)C)C)C

Origin of Product

United States

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